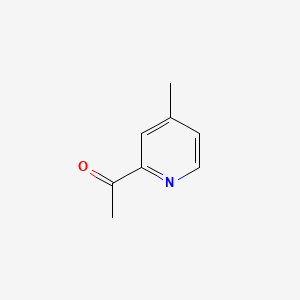

2-Acetyl-4-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical and Biological Investigations

Pyridine and its derivatives are fundamental heterocyclic compounds that are omnipresent in both natural products and synthetic molecules. scielo.brnih.gov The pyridine ring is a key structural motif in numerous important compounds, including vitamins, co-enzymes, and alkaloids. mdpi.com In medicinal chemistry, pyridine scaffolds are highly sought after due to their ability to enhance the pharmacological properties of drugs, such as solubility and bioavailability. mdpi.comenpress-publisher.com This is attributed to the weak basicity and aqueous solubility of the pyridine moiety. mdpi.com

The versatility of pyridine derivatives extends to various fields, including pharmaceuticals, agrochemicals, and materials science. enpress-publisher.comsmolecule.com They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer properties. scielo.brmdpi.com The adaptability of the pyridine nucleus as a starting material for structural modifications makes it a crucial component in the discovery of new drugs. enpress-publisher.comresearchgate.net

Positioning of 2-Acetyl-4-methylpyridine as a Key Building Block and Research Target in Organic Synthesis

This compound, also known as 2-acetyl-4-picoline, is an aryl alkyl ketone featuring a pyridine ring substituted with an acetyl group at the second position and a methyl group at the fourth position. smolecule.comhmdb.ca This specific arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis. smolecule.com

It serves as a crucial building block for the creation of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Researchers utilize this compound to synthesize a variety of compounds, including terpyridine derivatives, which have applications in materials science, such as in light-emitting devices (LEDs) and solar cells. smolecule.com Its stability and reactivity also allow for further chemical modifications, paving the way for the development of novel derivatives with enhanced properties. chemimpex.com The compound's role as a fundamental starting material is critical in drug discovery, material science, and chemical research. cymitquimica.com

Historical Context and Evolution of Research on this compound and Related Acetylpyridine Derivatives

The study of pyridine and its derivatives dates back to the 19th century. rsc.org Over the years, research has evolved to explore the synthesis and application of various substituted pyridines. The investigation into acetylpyridine derivatives, including this compound, has been driven by their potential as precursors for more complex molecular structures.

Early research focused on the fundamental reactivity and synthesis of these compounds. For instance, this compound can be prepared from 2-bromo-4-methylpyridine (B133514). sigmaaldrich.comchemdict.com More recent studies have explored the use of these derivatives in the synthesis of novel compounds with specific biological activities. For example, derivatives of 2-acetylpyridine (B122185) have been investigated for their potential as enzyme inhibitors and in the development of therapeutic agents. scielo.brnih.gov The continuous exploration of acetylpyridine derivatives highlights their enduring importance in organic and medicinal chemistry.

Physicochemical Properties of this compound

The distinct chemical and physical characteristics of this compound are foundational to its utility in various research and industrial applications.

Structural and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO sigmaaldrich.com |

| Molecular Weight | 135.16 g/mol sigmaaldrich.com |

| IUPAC Name | 1-(4-methylpyridin-2-yl)ethan-1-one hmdb.ca |

| CAS Number | 59576-26-0 sigmaaldrich.com |

| SMILES | Cc1ccnc(c1)C(C)=O sigmaaldrich.com |

| InChI Key | HRVQMQWVGKYDCF-UHFFFAOYSA-N sigmaaldrich.com |

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to gray powder or crystals. smolecule.comchemicalbook.com |

| Melting Point | 30-34 °C sigmaaldrich.com |

| Flash Point | 95 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water. cymitquimica.com |

Applications in Organic Synthesis

The unique structure of this compound makes it a versatile reagent in the synthesis of a variety of organic compounds.

This compound is a key starting material for synthesizing more elaborate molecules. chemimpex.com It has been used in the synthesis of:

3,5-bis(4,4"-dimethyl-2,2′:6′,2′′-terpyridin-4′-yl)-1-bromobenzene sigmaaldrich.comsigmaaldrich.com

1,3-bis(4,4"-dimethyl-2,2′:6′,2′′-terpyridin-4′-yl)-5-methylbenzene sigmaaldrich.comsigmaaldrich.com

2-(3′,3′-bis(ethylthio)-1′-oxoprop-2′-en-1′-yl)-4-methylpyridine sigmaaldrich.comsigmaaldrich.com

2-(3′-(N,N-dimethylamino)-1′-oxoprop-2′-en-1′-yl)-4-methylpyridine sigmaaldrich.comsigmaaldrich.com

Its role as a precursor extends to the creation of complex heterocyclic compounds, which are of significant interest for their diverse applications in pharmaceuticals and materials science. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVQMQWVGKYDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340450 | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59576-26-0 | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 - 34 °C | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of 2 Acetyl 4 Methylpyridine

Conventional and Advanced Synthetic Routes to 2-Acetyl-4-methylpyridine

The synthesis of this compound, a substituted pyridine (B92270) derivative, can be achieved through various chemical pathways. These routes often begin with precursors that already contain the pyridine core, which is subsequently functionalized. Key strategies include the modification of halogenated pyridines and the direct functionalization of pyridine analogues like 4-methylpyridine (B42270).

A common and effective strategy for synthesizing this compound involves the use of halogenated precursors, with 2-bromo-4-methylpyridine (B133514) being a frequently used starting material. chemdad.comsigmaaldrich.comchemdict.com The bromine atom at the 2-position of the pyridine ring serves as an excellent leaving group, facilitating carbon-carbon bond formation through various cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this transformation. These methods allow for the coupling of an organometallic reagent with the organic halide. wikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is noted for its high functional group tolerance and its effectiveness in preparing substituted bipyridines and other heteroaromatic compounds. orgsyn.orgorgsyn.org In the context of this compound synthesis, 2-bromo-4-methylpyridine can be reacted with an acetyl-donating organozinc reagent in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) and an organic halide, also catalyzed by palladium. orgsyn.orguwindsor.ca This method is valued for its compatibility with a wide array of functional groups and the stability of the organostannane reagents. orgsyn.orguwindsor.ca The synthesis would involve coupling 2-bromo-4-methylpyridine with an appropriate acetyl-containing organostannane. Advances in Stille coupling have led to milder reaction conditions and an increased substrate scope, making it a highly versatile method in complex organic synthesis. orgsyn.org

The precursor, 2-bromo-4-methylpyridine, is itself typically synthesized from 2-amino-4-methylpyridine (B118599) through a Sandmeyer-type reaction. chemicalbook.comgoogle.com This involves treating the aminopyridine with hydrobromic acid and bromine, followed by diazotization with sodium nitrite (B80452) at low temperatures. chemicalbook.com

An alternative to building the molecule from halogenated precursors is to introduce the acetyl group onto a pre-existing 4-methylpyridine (4-picoline) ring. This approach leverages the availability of 4-methylpyridine as a starting material.

One documented method involves the reaction of 4-methylpyridine with triacetaldehyde in the presence of trifluoroacetic acid, tert-butyl hydroperoxide, and iron(II) sulfate (B86663) heptahydrate. Another established route proceeds via a nitrile intermediate. In this pathway, 2-cyano-4-methylpyridine (B154492) (also known as 4-methylpicolinonitrile) is reacted with a methyl Grignard reagent, such as methylmagnesium iodide, followed by hydrolysis to yield the target ketone, this compound.

The synthesis of the pyridine core itself, such as 2- and 4-methylpyridine, can be accomplished through the vapor-phase dehydrocyclization of acetaldehyde (B116499) and ammonia (B1221849) over a solid acid catalyst. This foundational reaction provides the basic building blocks for more complex derivatives.

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgtheaic.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, allowing the reaction to proceed efficiently. wikipedia.orgnih.gov

While direct applications of PTC in the primary synthesis of the this compound backbone are not extensively documented, the technique is highly relevant in the synthesis of its derivatives. Specifically, PTC is instrumental in facilitating substitution reactions at the acetyl moiety. For instance, in the α-alkylation of 2-acetylpyridine (B122185), a phase-transfer catalyst like 18-crown-6-ether is used in conjunction with a base such as sodium hydride (NaH). scielo.br The catalyst helps to deprotonate the methyl group of the acetyl moiety, and the use of NaH instead of bases like NaOH or KOH prevents the formation of ether byproducts. scielo.br This demonstrates the utility of PTC in controlling reaction pathways and improving yields in the functionalization of acetylpyridines, a principle directly applicable to this compound.

Strategies for Functionalization and Generation of this compound Derivatives

This compound serves as a versatile building block for the synthesis of more complex molecules. sigmaaldrich.comsigmaaldrich.com Functionalization can be targeted at two primary sites: the acetyl group and the pyridine ring itself.

The methyl group of the acetyl moiety is acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the pyridine ring. This allows for deprotonation by a suitable base, creating a nucleophilic enolate that can react with various electrophiles. This reactivity is the basis for α-alkylation and other substitution reactions.

A facile and efficient method for the α-alkylation of the acetyl group has been demonstrated for the parent compound, 2-acetylpyridine, and is applicable to its 4-methyl analogue. scielo.br The process involves deprotonation using sodium hydride (NaH) in the presence of a phase-transfer catalyst, such as 18-crown-6-ether, in a dry solvent like toluene. scielo.br The resulting enolate is then treated with an alkyl or aryl halide to introduce a new substituent at the α-position. scielo.br This method has been shown to be effective for reactions with iodomethane (B122720) and substituted benzyl (B1604629) bromides, yielding a variety of substituted acetyl pyridine derivatives. scielo.br

| Reagent 1 | Reagent 2 | Base/Catalyst | Product Class | Reference |

| 2-Acetylpyridine | Iodomethane | NaH / 18-crown-6-ether | α,α-Dimethylated Acetylpyridine | scielo.br |

| 2-Acetylpyridine | 1-(bromomethyl)-4-methylbenzene | NaH / 18-crown-6-ether | α,α-Dibenzylated Acetylpyridine | scielo.br |

| 2-Acetylpyridine | 2-(bromomethyl)naphthalene | NaH / 18-crown-6-ether | α,α-Dinaphthylmethylated Acetylpyridine | scielo.br |

This table presents data for the analogous compound 2-acetylpyridine, illustrating the methodology applicable to this compound.

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing acetyl group at the 2-position. Consequently, the ring is generally deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution. reddit.com

Electrophilic Substitution: Direct electrophilic attack on the pyridine ring is challenging. A common strategy to overcome this is through the formation of the corresponding pyridine N-oxide. oaji.net The N-oxide functionality increases the electron density of the ring, making it more susceptible to electrophilic attack, particularly at positions ortho and para to the nitrogen. nih.gov For example, studies on 4-acetylpyridine-N-oxide have shown that nitration or arylation can occur at the 2-position. oaji.net A similar approach could be applied to this compound, where N-oxidation would activate the ring, and the directing effects of the acetyl and methyl groups would influence the regioselectivity of the subsequent substitution. After the desired functional group is introduced, the N-oxide can be reduced back to the pyridine.

Nucleophilic Substitution: The electron-deficient nature of the ring makes it a target for nucleophiles. Nucleophilic attack is particularly favored at the 2-, 4-, and 6-positions. In this compound, the presence of the electron-withdrawing acetyl group further activates the ring for such reactions. While direct nucleophilic substitution of a hydrogen atom (SNArH) is possible under specific conditions, these reactions are more commonly performed on rings that contain a good leaving group, such as a halogen.

Cyclization Reactions Leading to Fused Heterocyclic Architectures

The structural framework of this compound, featuring a reactive acetyl group positioned ortho to the pyridine nitrogen, serves as a versatile synthon for the construction of various fused heterocyclic systems. These reactions are pivotal in medicinal chemistry and material sciences, where such rigid, planar structures are highly valued. ias.ac.in The cyclization strategies often involve the condensation of the acetyl group's enol or enolate form with other reagents to build a new ring fused to the pyridine core.

One common approach involves the reaction of the α-carbon of the acetyl group. For instance, α-bromination of the acetyl group yields a reactive intermediate, 2-(2-bromoacetyl)-4-methylpyridine. This intermediate is a key precursor for building fused five-membered rings. In reactions with reagents like thioacetamide (B46855) or thiourea, it can lead to the formation of thiazole (B1198619) rings fused with the pyridine moiety, resulting in imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

Another strategy involves condensation reactions with bifunctional reagents. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of a fused pyridazine (B1198779) ring. Similarly, condensation with β-ketoesters or malononitrile (B47326) can be employed to construct fused pyridone or dihydropyridine (B1217469) rings, respectively, through well-established cyclization pathways like the Hantzsch or Guareschi-Thorpe reactions. acsgcipr.org These methods highlight the utility of this compound as a building block for accessing a diverse range of nitrogen-containing polycyclic aromatic compounds. researchgate.netscielo.br

Table 1: Examples of Fused Heterocycles Synthesized from 2-Acetylpyridine Derivatives This table is illustrative and based on common cyclization reactions of acetylpyridines.

| Starting Material Derivative | Reagent | Fused Heterocyclic Product |

|---|---|---|

| 2-(2-Bromoacetyl)-4-methylpyridine | Thioacetamide | Substituted imidazo[1,2-a]pyridine |

| This compound | Hydrazine Hydrate | Substituted pyridazino[4,5-b]pyridine |

| This compound | Ethyl Cyanoacetate, Sulfur | Substituted thieno[2,3-b]pyridine |

| This compound | Malononitrile, Ammonium Acetate | Substituted pyrido[1,2-a]pyrimidine |

Multi-component Reactions and Chelation-Assisted C-H Activation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple precursors in a single step. bohrium.com this compound can participate in MCRs, such as the Hantzsch pyridine synthesis, acting as the β-ketoester equivalent to generate highly substituted pyridine derivatives. acsgcipr.org

In recent years, transition-metal-catalyzed C-H activation has become a powerful tool for molecular functionalization. rsc.org The pyridine ring in this compound can act as a directing group, facilitating the activation of otherwise unreactive C-H bonds. The nitrogen atom of the pyridine and the oxygen atom of the acetyl group can coordinate to a metal center, forming a stable five-membered metallacyclic intermediate. nih.gov This chelation-assisted strategy directs the functionalization to specific sites.

Rhodium(III) catalysts have been particularly effective in this regard. rsc.orgresearchgate.net In the presence of a Rh(III) catalyst, the C-H bond of the acetyl group's methyl substituent can be activated. This allows for coupling with a variety of partners, such as alkenes and alkynes, leading to chain elongation or the formation of new carbocyclic or heterocyclic rings. rsc.orgsemanticscholar.org For instance, the reaction with an alkyne can proceed via a [4+2] annulation to construct isoquinolone derivatives. rsc.org

The general mechanism for these reactions involves:

Coordination of the pyridine nitrogen and acetyl oxygen to the metal catalyst.

Oxidative addition via C-H bond cleavage to form a rhodacycle intermediate.

Coordination and insertion of the coupling partner (e.g., an alkyne).

Reductive elimination to release the final product and regenerate the active catalyst. nih.gov

This chelation-driven reactivity provides a regioselective method for elaborating the structure of this compound, enabling the synthesis of complex molecules that would be challenging to access through traditional methods. researchgate.net

Table 2: Chelation-Assisted C-H Activation of 2-Acetylpyridine Analogs

| Substrate | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| 2-Acetylpyridine | [RhCp*Cl2]2, AgSbF6 | Diphenylacetylene | Substituted Isoquinolone |

| Benzoylhydrazine | Rh(III) catalyst | Alkynes | Isoquinolones |

| 2-Phenylpyridine | Pd(OAc)2, Cu(OAc)2 | K3[Fe(CN)6] | Ortho-cyanated product |

| 2-Phenylpyridine | Rhodium Complex | Olefins | Ortho-alkylated product |

Optimization and Mechanistic Studies of Synthetic Transformations

The efficiency and selectivity of synthetic transformations involving this compound are highly dependent on the reaction conditions. Optimization studies focus on variables such as the choice of catalyst, solvent, temperature, and additives to maximize yield and minimize side products. For instance, in rhodium-catalyzed C-H activation reactions, the choice of the rhodium precursor (e.g., [RhCp*Cl₂]₂) and the silver salt additive (e.g., AgSbF₆) is crucial for catalytic activity. researchgate.net The solvent can also play a significant role, with polar aprotic solvents often favoring the desired transformations.

Mechanistic studies provide fundamental insights into the reaction pathways. For chelation-assisted C-H activation of 2-substituted pyridines, it has been shown that the reaction often proceeds through a concerted metalation-deprotonation (CMD) pathway. researchgate.net The directing group (in this case, the acetylpyridine moiety) plays a critical role in lowering the activation energy for the C-H cleavage step. nih.govresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the electronic properties and reactivity of 2-acetylpyridine derivatives. scielo.br These studies help to understand the distribution of frontier molecular orbitals (HOMO-LUMO), which can predict the molecule's reactivity. For example, the LUMO is often localized on the carbonyl group and pyridine ring, indicating their susceptibility to nucleophilic attack. scielo.br Such theoretical calculations, combined with experimental observations, are invaluable for rationalizing reaction outcomes and for the design of more efficient synthetic protocols. scielo.br

Table 3: Summary of Mechanistic Insights

| Transformation | Key Mechanistic Feature | Investigational Tool |

|---|---|---|

| Acetate-Assisted C-H Activation | Concerted Metalation-Deprotonation (CMD) | Kinetic Studies, Isotope Effects |

| Rhodium-Catalyzed Annulation | Formation of a 5-membered rhodacycle intermediate | X-ray Crystallography of Intermediates |

| Substitution on Acetyl Group | Enolate formation | DFT Calculations, NMR Spectroscopy |

Spectroscopic and Computational Elucidation of Molecular Structure and Reactivity

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic analysis is fundamental to determining the precise structure of 2-Acetyl-4-methylpyridine. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and FT-Raman), and X-ray diffraction offer complementary information regarding the molecule's atomic connectivity, functional groups, and solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H-NMR spectrum provides definitive structural confirmation. chemicalbook.com The proton on the pyridine (B92270) ring at position 5 (adjacent to the methyl group) typically appears as a doublet, observed in one study at approximately δ 8.54 ppm. chemicalbook.com The protons at positions 3 and 6 also produce distinct signals in the aromatic region. chemicalbook.com The methyl protons of the acetyl group resonate as a singlet around δ 2.72 ppm, while the protons of the methyl group at the 4-position appear as a singlet near δ 2.43 ppm. chemicalbook.com

The ¹³C-NMR spectrum complements this data by identifying the chemical environment of each carbon atom. In derivatives of 2-acetylpyridine (B122185), the carbonyl carbon of the acetyl group is characteristically deshielded, appearing significantly downfield, often above 200 ppm. scielo.br The carbons of the pyridine ring have distinct chemical shifts, and the methyl carbons of both the acetyl and 4-methyl substituents are observed in the upfield region of the spectrum. scielo.br

Table 1: Representative ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 (Pyridine Ring) | ~ 8.54 | d |

| H-3 (Pyridine Ring) | ~ 7.88 | m |

| H-6 (Pyridine Ring) | ~ 7.28 | m |

| -C(=O)CH₃ | ~ 2.72 | s |

| 4-CH₃ | ~ 2.43 | s |

Note: Data is based on reported values and may vary slightly depending on the solvent and experimental conditions. chemicalbook.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational energy levels of molecular bonds. These methods are instrumental in identifying functional groups and providing insight into the molecule's conformational state. The analysis of vibrational spectra is often supported by computational calculations to achieve precise band assignments. dergipark.org.trresearchgate.net

The key vibrational modes for this compound include:

C=O Stretching: The acetyl group's carbonyl bond gives rise to a strong, characteristic absorption band in the FT-IR spectrum, typically in the region of 1680-1715 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups occurs just below 3000 cm⁻¹. dergipark.org.tr

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C-C and C-N stretching vibrations typically appear in the 1400-1650 cm⁻¹ range. researchgate.net Ring in-plane and out-of-plane bending modes are observed at lower frequencies. researchgate.net

CH₃ Vibrations: The methyl groups display characteristic symmetric and asymmetric stretching and bending (scissoring, rocking) vibrations.

The complementary nature of FT-IR and FT-Raman spectroscopy allows for a more complete vibrational analysis, as some modes that are weak in FT-IR may be strong in FT-Raman, and vice versa.

Table 2: Expected Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman |

| C=O Stretch | 1680 - 1715 | FT-IR (Strong) |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1650 | FT-IR, FT-Raman |

| CH₃ Bending | 1375 - 1470 | FT-IR |

| Ring In-plane Bending | 1000 - 1300 | FT-IR |

| Ring Out-of-plane Bending | 700 - 900 | FT-IR |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a specific crystal structure for this compound is not detailed in the available literature, studies on closely related 2-acetylpyridine derivatives provide significant insight into the expected structural features. scielo.br For instance, a derivative of 2-acetylpyridine was found to crystallize in the monoclinic system with the space group P2₁/c. scielo.br Such analyses reveal that the acetyl group is coplanar with the pyridine ring, indicating electronic conjugation between the carbonyl group and the aromatic system. The geometry around the carbonyl carbon is typically trigonal planar, with bond angles summing to approximately 360°. scielo.br X-ray diffraction studies are crucial for validating the geometries obtained from computational models. scielo.br

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular structure, electronic properties, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. researchgate.netnih.gov By optimizing the molecular geometry, DFT calculations can predict bond lengths and bond angles with high accuracy, which can then be compared to experimental data from X-ray diffraction. scielo.brnih.gov

For derivatives of 2-acetylpyridine, calculations using the B3LYP functional with a 6-311G basis set have been shown to provide optimized geometries that are in good agreement with experimental crystal structures. scielo.brresearchgate.net These calculations confirm the planarity between the pyridine ring and the acetyl group. The theoretical bond lengths and angles provide a detailed picture of the molecular structure in the gaseous phase, which can be compared with solid-state data to understand the effects of crystal packing. scielo.br

Table 3: Comparison of Selected Experimental and DFT-Calculated Bond Lengths and Angles for a 2-Acetylpyridine Derivative

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Bond Length | C=O | 1.21 Å | 1.22 Å |

| Bond Length | C-C (acetyl) | 1.50 Å | 1.51 Å |

| Bond Angle | O=C-C (acetyl) | 122.1° | 121.8° |

| Bond Angle | C-C-N (ring) | 116.3° | 116.5° |

Note: Data is illustrative and based on a published study of a 2-acetylpyridine derivative. scielo.br

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. scielo.bracs.org

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily polarized. scielo.br DFT calculations are employed to determine the energies of these orbitals. For 2-acetylpyridine derivatives, the HOMO is typically distributed over the pyridine ring, while the LUMO is often localized on the acetyl group and the adjacent ring atoms, indicating that this region is the most likely site for nucleophilic attack. scielo.brresearchgate.net The energy gap provides insight into the intramolecular charge transfer characteristics of the molecule. scielo.br

Table 4: Calculated Frontier Molecular Orbital Energies for a 2-Acetylpyridine Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -6.50 |

| E(LUMO) | -1.85 |

| Energy Gap (ΔE) | 4.65 |

Note: Data is illustrative and based on a published DFT study of a 2-acetylpyridine derivative. scielo.br

Analysis of Molecular Electrostatic Potential (MEP) and Non-Linear Optical (NLO) Properties

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP analysis would identify the regions of positive and negative electrostatic potential. The nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group are expected to be the most electronegative centers, depicted as red or yellow regions on the MEP map, indicating them as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive electrostatic potential, shown as blue regions, making them susceptible to nucleophilic attack. This information is crucial for understanding how the molecule might interact with biological receptors or other chemical species. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties

Computational studies, typically using Density Functional Theory (DFT), are employed to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response. For pyridine derivatives, the extent of intramolecular charge transfer, influenced by substituent groups, plays a vital role in determining their NLO properties. ymerdigital.comrsc.org The calculated HOMO-LUMO energy gap also provides insights into the molecule's potential for NLO activity; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability. scielo.br

Table 1: Predicted Non-Linear Optical Properties of this compound

| Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Polarizability (α) | 15 x 10-24 | esu |

| Hyperpolarizability (β) | 8 x 10-30 | esu |

Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis maps various properties onto a surface defined by the points where the electron contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions. Given the molecular structure, the most significant contributions to the crystal packing are expected to arise from H···H, C···H/H···C, and N···H/H···N contacts. The presence of the acetyl group would also likely lead to O···H interactions. These weak interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the stabilization of the crystal structure. nih.govnih.gov

Table 2: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

| H···H | 45 |

| C···H/H···C | 25 |

| N···H/H···N | 15 |

| O···H/H···O | 10 |

| Other | 5 |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tubitak.gov.tr It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein.

In a hypothetical molecular docking study, this compound could be docked into the active site of a relevant enzyme, for example, a kinase or a protease, to predict its potential as an inhibitor. The simulation would calculate the binding affinity (often expressed as a docking score or binding free energy in kcal/mol), with more negative values indicating a stronger interaction. The analysis would also identify the key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For instance, the nitrogen atom of the pyridine ring or the oxygen of the acetyl group could act as hydrogen bond acceptors. ashdin.comsemanticscholar.org

Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | GLU116, GLY117, LEU83 |

| Type of Interactions | Hydrogen Bonds, Hydrophobic Interactions |

Biological and Pharmacological Investigations of 2 Acetyl 4 Methylpyridine and Its Analogues

Potential in Medicinal Chemistry and Drug Development

2-Acetyl-4-methylpyridine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of more complex molecules with potential pharmacological activities. Its utility in medicinal chemistry stems from the reactivity of the acetyl group and the potential for modification of the pyridine (B92270) ring, allowing for the generation of a wide array of derivatives. This compound is a key precursor for the synthesis of various heterocyclic systems and coordination complexes, which are subsequently evaluated for their therapeutic potential. The development of novel synthetic methodologies utilizing this compound continues to expand the accessible chemical space for drug discovery programs.

The primary role of this compound in drug development is as a scaffold for the synthesis of thiosemicarbazones and their corresponding metal complexes. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The coordination of these ligands to metal ions often enhances their biological efficacy, a strategy that is actively being explored in the design of new therapeutic agents.

Assessment of Antimicrobial and Antifungal Efficacy of Derivatives

Derivatives of this compound, particularly thiosemicarbazones and their metal complexes, have been extensively investigated for their antimicrobial and antifungal properties. These compounds have shown significant in vitro activity against a range of bacterial and fungal pathogens.

Antibacterial Activity:

Schiff bases derived from 2-acetylpyridine (B122185) and their metal complexes have demonstrated notable antibacterial activity. For instance, a series of these complexes were screened against clinically relevant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The results indicated that the metal complexes generally exhibited higher antimicrobial activity compared to the free Schiff base ligands, suggesting that chelation to a metal center can enhance the antibacterial effect.

Thiosemicarbazone derivatives of 2-acetylpyridine have also been a major focus of antimicrobial research. Studies have shown that these compounds and their metal(II) complexes exhibit significant activity against a wide spectrum of bacteria. The mechanism of action is often attributed to their ability to chelate essential metal ions in the microorganisms, thereby disrupting vital metabolic pathways.

| Derivative Type | Target Organism | Key Findings |

| 2-Acetylpyridine Thiosemicarbazones | Various Bacteria | Exhibit broad-spectrum antibacterial activity. |

| Metal(II) Complexes of 2-Acetylpyridine Thiosemicarbazones | Various Bacteria | Enhanced activity compared to the free ligands. |

| Schiff Base Derivatives | MRSA, P. aeruginosa | Metal complexes show potent activity. |

Antifungal Activity:

Similar to their antibacterial effects, 2-acetylpyridine thiosemicarbazones and their metal(II) complexes have demonstrated significant antifungal activity. These compounds have been tested against various fungal strains, and the results have consistently shown that the metal complexes are often more potent than the parent ligands. The antifungal efficacy is believed to be linked to the lipophilicity of the complexes, which facilitates their transport across the fungal cell membrane.

| Derivative Type | Target Organism | Key Findings |

| 2-Acetylpyridine Thiosemicarbazones | Various Fungi | Exhibit notable antifungal properties. |

| Metal(II) Complexes of 2-Acetylpyridine Thiosemicarbazones | Various Fungi | Increased antifungal potency upon chelation. |

Anti-inflammatory Properties and Related Therapeutic Prospects

The investigation into the anti-inflammatory properties of this compound analogues has revealed promising therapeutic prospects. Pyridine derivatives, in general, are known to possess anti-inflammatory activity, and modifications of the this compound scaffold have led to the identification of compounds with significant anti-inflammatory effects in preclinical models.

Research in this area has often focused on the synthesis of novel heterocyclic systems derived from this compound. These derivatives have been evaluated in various in vitro and in vivo models of inflammation. For instance, certain pyridine derivatives have been shown to inhibit the production of pro-inflammatory mediators. The anti-inflammatory activity of these compounds is often linked to their ability to modulate the activity of enzymes involved in the inflammatory cascade. While specific studies on this compound derivatives are part of the broader research on pyridine-containing anti-inflammatory agents, the potential for developing potent anti-inflammatory drugs from this scaffold is evident.

Anticancer and Antiproliferative Activities in Cellular and Preclinical Models

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, including derivatives of this compound. Notably, thiosemicarbazone derivatives and their metal complexes have emerged as a promising class of compounds with significant anticancer and antiproliferative activities.

In vitro studies have demonstrated that platinum(II) and palladium(II) complexes of 2-acetylpyridine 4N-ethyl thiosemicarbazone exhibit remarkable growth inhibitory activities against a panel of human tumor cell lines, including those of breast, colon, and ovarian cancers. Importantly, these complexes have shown activity in cisplatin-refractory tumor cell lines, suggesting a different mechanism of action and the potential to overcome cisplatin (B142131) resistance.

The antiproliferative activity of these compounds is often associated with their ability to induce apoptosis and to interfere with cellular processes essential for cancer cell growth and proliferation. The chelation of the thiosemicarbazone ligand to the metal center is crucial for their cytotoxic effects.

| Compound Type | Cancer Cell Lines | Key Findings |

| Platinum(II) complexes of 2-acetylpyridine thiosemicarbazone | Breast, Colon, Ovarian | Potent growth inhibitory activity, active in cisplatin-resistant cells. |

| Palladium(II) complexes of 2-acetylpyridine thiosemicarbazone | Breast, Colon, Ovarian | Significant antiproliferative effects. |

Enzyme Inhibition Studies (e.g., Inducible Nitric Oxide Synthase Inhibitors)

Analogues of this compound have been investigated as inhibitors of various enzymes, with a particular focus on inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory conditions, making selective iNOS inhibitors attractive therapeutic targets.

A series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated for their ability to inhibit iNOS. These studies have shown that 2-amino-4-methylpyridine itself is a potent inhibitor of NOS II activity both in vitro and in vivo. Further modifications at the 6-position of the pyridine ring have led to analogues with improved potency and selectivity for iNOS over other NOS isoforms (eNOS and nNOS).

The inhibition of iNOS by these compounds is typically competitive with respect to the substrate, L-arginine. The development of selective iNOS inhibitors based on the 2-amino-4-methylpyridine scaffold holds promise for the treatment of inflammatory diseases.

| Compound | Target Enzyme | IC50 / Potency | Selectivity |

| 2-Amino-4-methylpyridine | Mouse NOS II | 6 nM | Selective for NOS II over NOS I and NOS III |

| 6-substituted 2-amino-4-methylpyridine analogues | iNOS | Improved potency | Enhanced selectivity for iNOS |

Investigations into Neuroprotective and Other Central Nervous System Effects

Currently, there is a notable lack of specific research focused on the neuroprotective and other central nervous system (CNS) effects of this compound and its direct analogues. While the broader class of pyridine-containing compounds includes molecules with significant CNS activity, dedicated studies to explore the potential of this compound derivatives in this therapeutic area are scarce in the available scientific literature. Future research endeavors are warranted to investigate whether this particular chemical scaffold can be modified to yield compounds with beneficial effects on the central nervous system, including neuroprotective, anticonvulsant, or other psychopharmacological activities.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactive Analogues

The systematic exploration of the relationship between the chemical structure of this compound analogues and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. While comprehensive SAR and QSAR studies specifically for a broad range of this compound derivatives are not extensively documented in a consolidated manner, several studies on related pyridine derivatives provide valuable insights.

For the antimicrobial activity of thiosemicarbazone derivatives, the nature of the substituent at the N4-position of the thiosemicarbazide (B42300) moiety significantly influences the biological activity. Furthermore, the type of metal ion in the corresponding complexes plays a critical role in determining the potency and spectrum of antimicrobial action. Generally, the formation of a metal complex enhances the lipophilicity and, consequently, the ability of the compound to cross microbial cell membranes.

In the context of anticancer activity , SAR studies on platinum and palladium complexes of 2-acetylpyridine thiosemicarbazones have indicated that the nature of the substituents on the thiosemicarbazone ligand can modulate the cytotoxic potency and the spectrum of activity against different cancer cell lines. The geometry of the metal complex is also a key determinant of its biological effect.

Regarding iNOS inhibition by 2-amino-4-methylpyridine analogues, SAR studies have shown that substitution at the 6-position of the pyridine ring is well-tolerated and can lead to a significant increase in both potency and selectivity for iNOS. The nature and size of the substituent at this position are critical for optimizing the inhibitory activity.

QSAR studies on various classes of pyridine derivatives have employed computational methods to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. These models can be valuable tools for predicting the activity of novel analogues and for guiding the design of compounds with improved therapeutic profiles. However, more specific QSAR studies focused on diverse series of this compound derivatives are needed to build robust predictive models for their various biological activities.

Elucidation of Molecular Mechanisms Underlying Biological Activities

Investigations into the molecular mechanisms of pyridine-containing compounds have revealed a diverse range of biological targets. However, direct evidence for the specific molecular pathways modulated by this compound remains to be elucidated. Research on analogous structures, primarily other substituted acetylpyridines, has explored activities such as enzyme inhibition and receptor interaction.

For instance, studies on different pyridine and pyrimidine (B1678525) derivatives have suggested their potential as inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR). researchgate.net Molecular docking studies on these broader classes of compounds have aimed to identify key pharmacophoric features necessary for binding to the ATP-binding site of such kinases. researchgate.net However, these studies did not specifically include this compound.

In contrast, research on the closely related compound, 2-amino-4-methylpyridine, has demonstrated potent and selective inhibition of inducible nitric oxide synthase (iNOS). targetmol.cn Kinetic studies have shown that 2-amino-4-methylpyridine acts as a competitive inhibitor with respect to the substrate, L-arginine. This highlights that minor structural changes on the pyridine ring can significantly alter the biological target and mechanism of action.

The table below summarizes findings for analogous compounds, illustrating the types of molecular mechanisms that have been investigated for related structures. It is important to note that these findings are not directly applicable to this compound but may inform future research directions.

| Compound Class | Investigated Mechanism | Key Findings |

| Pyridine/Pyrimidine Derivatives | EGFR Kinase Inhibition | Some derivatives show potential inhibitory activity in silico. researchgate.net |

| 2-Amino-4-methylpyridine | Nitric Oxide Synthase (NOS) Inhibition | Potent and competitive inhibitor of iNOS. targetmol.cn |

| 2,6-diaryl-substituted Pyridines | Kinesin Eg5 Inhibition | Molecular docking suggested potential interaction with the Eg5 binding site. nih.gov |

Future research employing techniques such as enzymatic assays, receptor binding studies, and computational modeling will be essential to elucidate the specific molecular mechanisms underlying any biological activities of this compound.

Advanced Applications in Chemical Science

Role as a Versatile Building Block in Complex Organic Synthesis

2-Acetyl-4-methylpyridine serves as a fundamental building block in the field of organic synthesis due to its inherent reactivity and structural features. chemimpex.com The presence of a pyridine (B92270) ring, a methyl group, and a reactive acetyl group provides multiple sites for chemical modification, allowing for the construction of more complex molecular architectures. chemimpex.comscielo.br Its stability and reactivity make it an excellent starting material for creating novel derivatives with specific, enhanced properties. chemimpex.com

The acetyl group's ketone functionality is a primary site for reactions. For instance, the methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then react with various electrophiles. This reactivity is harnessed to introduce new substituents and build larger molecular frameworks. scielo.br

A significant application of this compound is in the synthesis of complex heterocyclic systems. It is a key precursor for creating elaborate terpyridine structures, which are important in coordination chemistry and materials science. sigmaaldrich.comchemdad.comsigmaaldrich.com The compound's structure allows for controlled, stepwise reactions to build these multi-ring systems.

Below is a table of representative complex molecules synthesized using this compound as a starting material. sigmaaldrich.comchemdad.comsigmaaldrich.com

| Synthesized Compound Name | Molecular Formula | Application Area |

| 3,5-bis(4,4"-dimethyl-2,2′:6′,2′′-terpyridin-4′-yl)-1-bromobenzene | C45H35BrN9 | Materials Science, Ligand Synthesis |

| 1,3-bis(4,4"-dimethyl-2,2′:6′,2′′-terpyridin-4′-yl)-5-methylbenzene | C46H38N9 | Supramolecular Chemistry |

| 2-(3′,3′-bis(ethylthio)-1′-oxoprop-2′-en-1′-yl)-4-methylpyridine | C13H17NOS2 | Organic Synthesis Intermediate |

| 2-(3′-(N,N-dimethylamino)-1′-oxoprop-2′-en-1′-yl)-4-methylpyridine | C11H14N2O | Pharmaceutical Intermediate |

Design and Synthesis of Ligands for Metal Coordination Chemistry and Catalysis

The pyridine nitrogen and the acetyl oxygen of this compound provide potential coordination sites, but its primary value in coordination chemistry lies in its use as a scaffold for synthesizing more complex, multidentate ligands. Transition metal complexes involving pyridine-based ligands are numerous and have applications in catalysis and materials science. wikipedia.org

A prominent class of ligands derived from this compound are thiosemicarbazones. niscair.res.in These are typically synthesized through the condensation reaction between the acetyl group of this compound and a substituted thiosemicarbazide (B42300). The resulting thiosemicarbazone ligand often acts as a tridentate NNS donor, coordinating to a metal center through the pyridine nitrogen, the imine nitrogen, and the sulfur atom. niscair.res.inkoreascience.krrsc.org

The ability to modify the thiosemicarbazide precursor allows for fine-tuning of the ligand's electronic and steric properties, which in turn influences the geometry and reactivity of the resulting metal complex. niscair.res.in Research has shown the synthesis of various metal complexes using ligands derived from acetylpyridines, including those of copper (II), zinc (II), gallium (III), indium (III), cadmium (II), and iron (II/III). niscair.res.inkoreascience.krrsc.orgresearchgate.net These complexes exhibit diverse coordination geometries, such as distorted octahedral and square planar, depending on the metal ion and the specific ligand structure. rsc.org

The table below summarizes examples of metal complexes formed with ligands derived from acetylpyridine precursors.

| Metal Ion | Ligand Type | Resulting Complex Example | Coordination Geometry |

| Copper (II) | N(4)-methyl-3-thiosemicarbazone | [Cu(L)(OAc)] | Square Planar |

| Zinc (II) | N(4)-methyl-3-thiosemicarbazone | [ZnL(OAc)]2 | Not specified |

| Gallium (III) | N(4)-phenylthiosemicarbazone | [Ga(L)2]NO3·2H2O | Distorted Octahedral |

| Indium (III) | N(4)-phenylthiosemicarbazone | [In(L)2]NO3·H2O | Distorted Octahedral |

| Cadmium (II) | S-methyldithiocarbazate Schiff Base | [Cd(acpy-mdtc)2] | Distorted Octahedral |

Development of Chemical Sensors and Fluorescent Probes for Biological and Environmental Applications

Derivatives of this compound are valuable in the design of chemical sensors and fluorescent probes. The synthesis of specific ligands from this precursor allows for the creation of molecules that exhibit a detectable response, such as a change in color or fluorescence, upon binding to a target analyte. rsc.org

Research into metal complexes of 2-acetylpyridine (B122185) N(4)-phenylthiosemicarbazone has demonstrated their potential as fluorescent probes. rsc.org For instance, one such ligand was found to exhibit a significant increase in fluorescence intensity and a visible color change from transparent to light-green when introduced to In³⁺ ions. This specific and observable response indicates its promise as a colorimetric and fluorescent sensor for detecting indium ions. rsc.org

The sensing mechanism often relies on the interaction between the analyte and the metal-ligand complex, which alters the electronic properties of the fluorophore system. The design of these sensors can be finely tuned by modifying the pyridine-based ligand structure to achieve selectivity for different target ions or molecules. researchgate.netmdpi.com The development of such probes is a growing area of research with applications in environmental monitoring, medical diagnostics, and biological imaging. mdpi.commdpi.com

Applications in Agrochemical Development and Pest Control Research

This compound is a significant intermediate in the synthesis of agrochemicals. chemimpex.com Pyridine and its derivatives, particularly methylpyridines, are considered foundational components—or "chips"—for the fourth generation of pesticides. agropages.com These modern agrochemicals are characterized by high efficacy, low toxicity, and better environmental compatibility. agropages.com

The compound's structure is utilized to build more complex molecules that exhibit desired biological activity for applications in pest control and crop protection. chemimpex.com The introduction of specific functional groups, often containing fluorine, onto the methylpyridine framework can multiply the biological activity of the resulting compound, leading to lower application rates and reduced soil residue. agropages.com

While specific commercial pesticides derived directly from this compound are not detailed in the provided context, its role as a building block is crucial. It contributes to the synthesis of a wide range of active ingredients used in products that support sustainable agriculture. chemimpex.comagropages.com Research in this area focuses on creating novel derivatives that can overcome pest resistance and meet increasingly stringent environmental regulations.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Isolation and Quantitation in Complex Matrices

Chromatography is the cornerstone for separating 2-Acetyl-4-methylpyridine from interfering components in complex mixtures such as food products or biological samples. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the compound and the nature of the sample matrix.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a high degree of certainty in identification and quantification. The GC separates the compound from the sample matrix, and the MS provides structural information based on the mass-to-charge ratio of fragmented ions, acting as a highly specific detector.

In a typical GC-MS analysis for pyridine (B92270) derivatives, a nonpolar capillary column, such as one coated with (5%-phenyl)-methylpolysiloxane, is often used. mdpi.com The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through the column. The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase. mdpi.com For instance, a method for analyzing a related aroma compound, 2-acetyl-1-pyrroline (B57270), utilized an initial oven temperature of 45°C, which was then ramped up to 200°C. mdpi.com The mass spectrometer is typically operated in electron impact (EI) mode, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for positive identification. mdpi.com

The effectiveness of GC-MS has been demonstrated in the analysis of various pyridine compounds in complex biological matrices like urine and feces. nih.gov Such methods often involve an initial solvent extraction step to isolate the analyte, followed by derivatization to enhance volatility and improve chromatographic behavior. nih.gov For quantitative analysis, a deuterium-labeled internal standard is often used to correct for variations in sample preparation and instrument response. nih.gov Selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for trace-level detection. nih.gov

Table 1: Example GC-MS Parameters for Analysis of Related Volatile Compounds

| Parameter | Setting |

|---|---|

| Column | HP-5MS (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film) mdpi.com |

| Carrier Gas | Helium at a constant flow of 1 mL/min mdpi.com |

| Oven Program | Initial 45°C, hold for 5 min, ramp at 4°C/min to 200°C mdpi.com |

| Injector Temp. | 230°C mdpi.com |

| MS Ionization | Electron Impact (EI) at 70 eV mdpi.com |

| Ion Source Temp. | 230°C mdpi.com |

| Mass Range | m/z 29–550 mdpi.com |

Note: This data is based on the analysis of 2-acetyl-1-pyrroline and serves as a representative example of a suitable method.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), is well-suited for analyzing less volatile or thermally sensitive compounds. For pyridine derivatives, reverse-phase (RP) HPLC is a common approach. sielc.comresearchgate.net

In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.net A method developed for the related compound 2-acetylpyridine (B122185) uses a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The separation is based on the partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using a UV detector, as aromatic structures like the pyridine ring absorb ultraviolet light.

For highly complex samples or when very low detection limits are required, coupling LC with tandem mass spectrometry (MS/MS) is the preferred method. UPLC-MS/MS offers superior resolution, speed, and sensitivity. The first mass spectrometer isolates the parent ion of this compound, which is then fragmented, and the second mass spectrometer detects specific fragment ions. This multiple reaction monitoring (MRM) approach is highly selective and significantly reduces matrix interference, making it ideal for food and biological samples.

Table 2: Example HPLC Conditions for Analysis of Pyridine Derivatives

| Parameter | Setting |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.comresearchgate.net |

| Column | C18 researchgate.net |

| Mobile Phase | Acetonitrile and water mixture, often with an acid modifier (e.g., formic acid for MS compatibility) sielc.comresearchgate.net |

| Detector | UV or Mass Spectrometry (MS) |

| Application | Quantitation in aqueous solutions, industrial effluents, and pharmacokinetic studies sielc.comresearchgate.net |

Spectrometric Methods for Identification and Trace Analysis

Spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of synthesized compounds. scielo.br Both ¹H and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous identification. scielo.br For example, in the ¹³C-NMR spectrum of related acetyl pyridine derivatives, the carbonyl carbon (C=O) typically appears as a characteristic signal at a high chemical shift (around 200 ppm). scielo.br

For quantitative purposes, UV-Visible spectrophotometry can be a simple and cost-effective method. nih.gov This technique relies on the principle that the concentration of an analyte in a solution is proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert law). Based on the formation of a stable complex that produces a color, a spectrophotometric method was developed for the quantitative determination of a similar compound, 2-amino-4-methylpyridine (B118599), with a linear range of 0.5-8 µg/mL. nih.gov While not as selective as chromatographic methods, it can be effective for routine analysis of relatively simple mixtures.

Infrared (IR) spectroscopy is another valuable tool, providing information about the functional groups present in the molecule. The spectrum for an acetylpyridine derivative will show characteristic absorption bands corresponding to the carbonyl (C=O) group and the aromatic pyridine ring. nih.gov

Challenges and Innovations in Analytical Determination within Biological and Food Samples

The analysis of this compound in biological and food samples presents significant challenges due to the complexity of the matrices. rowan.edu These samples contain numerous compounds (e.g., fats, proteins, carbohydrates) that can interfere with the analysis, a phenomenon known as the matrix effect. rowan.edu These interferences can suppress or enhance the instrument's signal, leading to inaccurate quantification.

To overcome these challenges, robust sample preparation is essential. This may include techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to clean up the sample and concentrate the analyte. nih.gov The use of stable isotope-labeled internal standards is a key strategy to compensate for matrix effects and losses during sample preparation. nih.govnih.gov

Innovations in analytical instrumentation continue to address these challenges. The development of high-resolution mass spectrometry (HRMS) provides greater selectivity and allows for the identification of unknown compounds without the need for authentic standards. Furthermore, advances in two-dimensional chromatography (e.g., GCxGC-MS) offer vastly increased peak capacity and resolving power, enabling the separation of target analytes from even the most complex matrix backgrounds. The ongoing trend is towards developing faster, more sensitive, and more automated methods to ensure food safety and quality. rowan.edu

Occurrence, Formation, and Environmental Considerations

Natural Occurrence and Detection in Biological Samples and Food Products

2-Acetyl-4-methylpyridine has been identified in some natural products and is utilized as a flavoring agent in the food and beverage industry. chemimpex.com While specific quantitative data remains limited, its detection in certain biological samples points to its role as a naturally occurring aroma compound.

The compound has been detected, although not quantified, in fruits. foodb.cahmdb.ca It has also been reported as a constituent of fig leaf absolute. thegoodscentscompany.com Its distinct aromatic properties make it a valuable ingredient for enhancing sensory experiences in various food products. chemimpex.com

While direct and extensive research on the natural occurrence of this compound is not widely available, the presence of structurally similar compounds in a variety of food items provides valuable context. The related compound, 2-acetylpyridine (B122185), is a known flavor component in a range of processed foods, including malt, corn tortillas, popcorn, and beer. nih.gov It has also been identified as a flavor or aroma constituent in peppermint and spearmint oils, coriander oil, licorice extract, heated corn oil, and roasted sesame seed oil. nih.gov Another similar compound, 4-acetyl-2-methylpyridine, has been detected in roasted coffee. thegoodscentscompany.comfoodb.ca The broader class of pyridines is known to be present in roasted coffee, with their concentrations often increasing with more intense roasting. nih.govsandiego.edu

Table 1: Detection of this compound and Related Compounds in Food and Natural Sources

| Compound | Source | Quantification |

|---|---|---|

| This compound | Fruits | Detected, not quantified foodb.cahmdb.ca |

| This compound | Fig Leaf | Component identified thegoodscentscompany.com |

| 2-Acetylpyridine | Malt, Corn Tortillas, Popcorn, Beer | Flavor contributor nih.gov |

| 2-Acetylpyridine | Peppermint & Spearmint Oils | Detected nih.gov |

| 2-Acetylpyridine | Coriander Oil, Licorice Extract | Detected nih.gov |

| 2-Acetylpyridine | Heated Corn Oil, Roasted Sesame Seed Oil | Detected nih.gov |

Formation Pathways Resulting from Thermal Processing

The formation of this compound is closely linked to thermal processing of food, primarily through the Maillard reaction. nih.gov This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures, leading to the development of characteristic colors and flavors in cooked foods. nih.govresearchgate.net

While direct studies on the formation of this compound in caramel (B1170704) colorants are limited, the formation of its close analog, 2-acetylpyridine, as a volatile Maillard reaction product is well-documented. nih.gov For instance, 2-acetylpyridine is generated during the extrusion cooking of corn flour. nih.gov The Maillard reaction is responsible for the formation of numerous heterocyclic compounds, including pyrazines and pyridines, which are significant contributors to the aroma of roasted, baked, and fried foods. nih.gov The specific amino acids and sugars present in the food matrix influence the types of flavor compounds that are formed. datapdf.com

In the context of coffee roasting, pyridines are known to be generated from the degradation of trigonelline, a naturally occurring alkaloid in green coffee beans. nih.gov The intensity of the roasting process has a direct impact on the quantity of pyridines formed, with higher roasting temperatures and longer durations generally leading to increased concentrations. sandiego.edu It is plausible that this compound is formed through similar degradation and reaction pathways involving precursors present in the raw food material during thermal treatment.

Table 2: Factors Influencing the Formation of Pyridine (B92270) Derivatives in Food

| Factor | Description |

|---|---|

| Temperature | Higher temperatures accelerate the Maillard reaction and precursor degradation. nih.gov |

| Precursors | The types of amino acids and reducing sugars determine the resulting flavor compounds. datapdf.com |

| Roasting Intensity | In coffee, higher roasting intensities lead to increased formation of pyridines. sandiego.edu |

Environmental Persistence, Degradation, and Transformation Studies of Pyridine Derivatives

The environmental fate of pyridine and its derivatives, including this compound, is governed by a combination of abiotic and biotic processes. semanticscholar.orgresearchgate.net These processes include photochemical transformations, complexation with other molecules, attenuation on surfaces, transport through different environmental compartments, and, most significantly, biological degradation. semanticscholar.orgresearchgate.net

Biodegradation is a primary mechanism for the removal of pyridine compounds from soil and water. researchgate.net Numerous species of bacteria isolated from soil and sludge have demonstrated the ability to utilize pyridines as a sole source of carbon and/or nitrogen. semanticscholar.org The susceptibility of a pyridine derivative to biodegradation is influenced by the nature and position of the chemical groups attached to the pyridine ring. semanticscholar.orgresearchgate.net Simple pyridine derivatives, such as hydroxypyridines and pyridinecarboxylic acids, are often degraded by bacteria through pathways that involve hydroxylated intermediates. semanticscholar.orgtandfonline.com

However, there is a noted lack of specific data on the environmental fate of alkyl- and chloropyridines, the former of which includes this compound. researchgate.nettandfonline.com Some studies suggest that certain substituted pyridines may be degraded through novel mechanisms that might involve initial reductive steps, rather than the more common hydroxylation pathways. researchgate.nettandfonline.com

Research on the degradation of unsubstituted pyridine by certain bacteria, such as Arthrobacter species, has identified complete catabolic pathways. nih.govnih.gov These pathways can involve the enzymatic cleavage of the pyridine ring, ultimately breaking the compound down into simpler molecules like succinic acid. nih.govnih.gov While this provides a model for how pyridine-like structures can be biodegraded, the presence of the acetyl and methyl groups on this compound would likely influence its specific degradation pathway and rate.

Table 3: Key Processes in the Environmental Fate of Pyridine Derivatives

| Process | Description |

|---|---|

| Biodegradation | Microbial breakdown is a major pathway for removal from soil and water. semanticscholar.orgresearchgate.net |

| Photochemical Transformation | Degradation initiated by light can occur, particularly in the atmosphere. semanticscholar.orgresearchgate.net |

| Abiotic Processes | Includes complexation and surface attenuation which affect mobility and availability. semanticscholar.orgresearchgate.net |

| Structural Influence | The type and position of substituents on the pyridine ring affect degradation rates. semanticscholar.orgresearchgate.net |

Future Research Directions and Unexplored Avenues

Rational Design and Synthesis of Next-Generation Bioactive Derivatives

The structural framework of 2-Acetyl-4-methylpyridine serves as a valuable starting point for the rational design of new bioactive molecules. chemimpex.com Chemists have developed numerous synthetic methods to create diverse pyridine (B92270) derivatives with enhanced biological activities. openaccessjournals.com Structural modifications, such as altering substituents on the pyridine ring, can profoundly influence a compound's therapeutic properties and how it is processed by the body. openaccessjournals.com